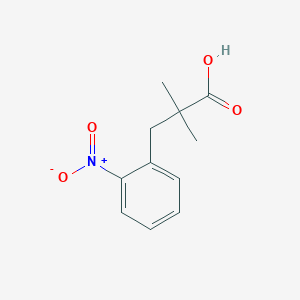
2,2-Dimethyl-3-(2-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(2-nitrophenyl)propanoic acid is an organic compound with a unique structure that includes a nitrophenyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(2-nitrophenyl)propanoic acid typically involves the nitration of a suitable precursor, followed by subsequent reactions to introduce the dimethyl and propanoic acid groups. One common method involves the nitration of 2,2-dimethylpropanoic acid, followed by a Friedel-Crafts acylation to introduce the nitrophenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids under acidic conditions.
Major Products:
Oxidation: Oxidized nitrophenyl derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-3-(2-nitrophenyl)propanoic acid exerts its effects is primarily through its interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the propanoic acid moiety can interact with biological molecules through hydrogen bonding and ionic interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylpropanoic acid: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
3-(2-Nitrophenyl)propanoic acid: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
2-Methyl-2-(3-nitrophenyl)propanoic acid: A positional isomer with different substitution patterns on the aromatic ring.
Uniqueness: 2,2-Dimethyl-3-(2-nitrophenyl)propanoic acid is unique due to the presence of both the dimethyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12(15)16/h3-6H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
HINCZXNBBATEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride](/img/structure/B13521381.png)
![1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride](/img/structure/B13521389.png)
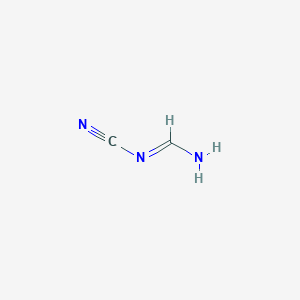

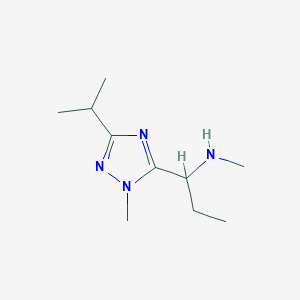
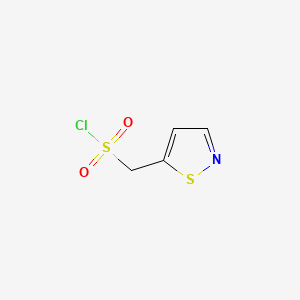


![(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13521442.png)
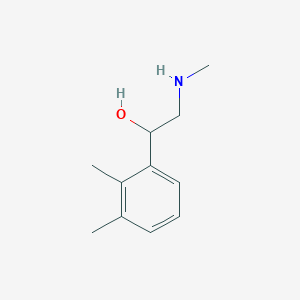
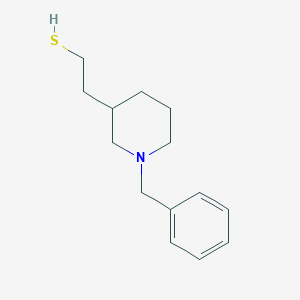

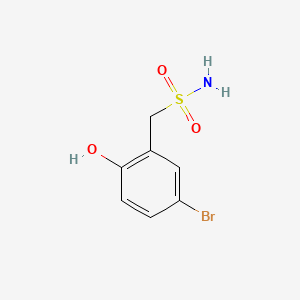
![1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521473.png)
